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molecular formula C15H21ClN2O3 B8553871 Tert-butyl 4-((6-chloropyridin-3-yl)oxy)piperidine-1-carboxylate

Tert-butyl 4-((6-chloropyridin-3-yl)oxy)piperidine-1-carboxylate

Cat. No. B8553871
M. Wt: 312.79 g/mol
InChI Key: FLSQYNASYVVZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000175B2

Procedure details

To a mixture of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (15.5 g, 77 mmol), 2-Chloro-5-hydroxy-pyridine (9.9 g, 77 mmol) and triphenylphosphine (24.24 g, 92.4 mmol) in THF, diisopropylazodicarboxylate (18.6 g, 92.4 mmol) was added at 0° C. and stirred for 18 h. The reaction was quenched with water and the mixture was extracted with ethyl acetate. The organic layer was concentrated in vacuo, resulting residue was purified by flash column chromatography to give tert-butyl 4-((6-chloropyridin-3-yl)oxy)piperidine-1-carboxylate (11 g, 45%); MS: 335.2 (M+23).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
24.24 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Cl:15][C:16]1[CH:21]=[CH:20][C:19](O)=[CH:18][N:17]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[Cl:15][C:16]1[N:17]=[CH:18][C:19]([O:14][CH:11]2[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][CH2:10]2)=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)O
Name
Quantity
9.9 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)O
Name
Quantity
24.24 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
18.6 g
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C.
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
resulting residue
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)OC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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